
Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate
Overview
Description
Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 3-(3-methoxyphenyl)-3-oxopropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(3-methoxyphenyl)-3-oxopropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts can also be employed to facilitate the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-(3-methoxyphenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(3-methoxyphenyl)-3-hydroxypropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical reactions. The methoxyphenyl group can interact with aromatic receptors, influencing biological pathways.
Comparison with Similar Compounds
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate: Similar structure but with a methoxy group at the 4-position.
Methyl 3-(3-methoxyphenyl)-3-oxopropanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of an ethyl ester group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Biological Activity
Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol. Its structure consists of an ethyl ester functional group and a methoxy-substituted phenyl ring, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methoxyphenylacetic acid with ethyl acetoacetate in the presence of a catalyst. The reaction yields the desired ester through a condensation process, which can be optimized for yield and purity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60) cells. The mechanism appears to involve:
- Induction of Apoptosis: The compound triggers apoptotic pathways characterized by chromatin condensation, nuclear fragmentation, and activation of caspases, particularly caspase-3 .
- Cell Cycle Arrest: Treatment with this compound results in G2/M phase arrest in cancer cells, leading to reduced cell proliferation .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Apoptosis induction |
HL-60 | 10 | G2/M phase arrest |
H460 | 12 | Caspase activation |
Antimicrobial Activity
This compound has also shown promising antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell membranes and interference with metabolic pathways.
Table 2: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Case Studies
- Case Study on Breast Cancer Cells : A study investigated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated a significant decrease in cell viability at concentrations above 10 µM, with morphological changes indicative of apoptosis observed under microscopy .
- Antimicrobial Efficacy : In another study, the compound was tested against clinical isolates of Staphylococcus aureus and showed effective inhibition at low concentrations. This suggests potential use as an antimicrobial agent, particularly in treating resistant strains .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, and how can reaction efficiency be optimized?
- The compound is typically synthesized via Claisen condensation of 3-methoxyacetophenone with diethyl oxalate under basic conditions. Key parameters include temperature control (reflux in ethanol) and stoichiometric ratios to maximize yield (~40%) . Characterization by NMR (¹H and ¹³C) and IR confirms the β-ketoester structure, with peaks at δ 191.7 ppm (carbonyl) in ¹³C NMR and 1728 cm⁻¹ (ester C=O) in IR .
Q. How is this compound purified, and what analytical methods validate its purity?
- Purification involves flash chromatography (silica gel, hexane/ethyl acetate gradient) or reverse-phase HPLC (H₂O/MeCN with 0.1% TFA). Purity is confirmed by HPLC (>95% area), melting point analysis (if crystalline), and mass spectrometry (HRMS for molecular ion verification) .
Advanced Research Questions
Q. What strategies enable functionalization of the β-ketoester moiety for spirocyclic or bridged compound synthesis?
- The β-ketoester undergoes noncanonical cation-π cyclizations with alkylidenemalononitriles or α,β-unsaturated ketones. For example, treatment with methyl vinyl ketone in THF at 60°C yields spiro-fused structures via tandem Michael addition and cyclization. Yields range from 50–70%, with stereochemistry controlled by substituent electronic effects .
Q. How does this compound participate in heterocyclic synthesis, such as coumarin derivatives?
- It serves as a precursor in Pechmann condensations with resorcinol under acidic conditions (HClO₄ in 1,4-dioxane). The reaction forms 4-(3-methoxyphenyl)coumarin in 51% yield. Silica gel acts as a desiccant to drive ester hydrolysis and lactonization .
Q. What are the challenges in optimizing regioselectivity during nucleophilic substitution or oxidation reactions?
- Competing reactivity at the β-ketoester’s α- vs. γ-carbon requires careful reagent selection. For example:
- Oxidation : Use m-CPBA (meta-chloroperbenzoic acid) to selectively oxidize sulfur-containing derivatives to sulfoxides without over-oxidizing the ester .
- Substitution : Employ LDA (lithium diisopropylamide) to deprotonate the α-position, enabling alkylation with electrophiles like methyl iodide .
Q. Methodological Considerations
- Contradiction Handling : Discrepancies in reported yields (e.g., 40% vs. 52% for Claisen condensations) may arise from solvent purity or catalyst batch variations. Reproducibility requires strict control of anhydrous conditions .
- Safety : While the compound is not classified as hazardous, handling β-ketoesters demands PPE (gloves, goggles) due to potential irritancy .
Properties
IUPAC Name |
ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-16-12(14)8-11(13)9-5-4-6-10(7-9)15-2/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPPVAYPZOORBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374883 | |
Record name | ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27834-99-7 | |
Record name | ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 27834-99-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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